6-Fluoro-8-hydroxy-2-methylquinoline
Overview
Description
6-Fluoro-8-hydroxy-2-methylquinoline is a heterocyclic organic compound characterized by a quinoline ring system with a fluorine atom at the 6th position, a hydroxyl group at the 8th position, and a methyl group at the 2nd position. This compound is part of the broader class of fluorinated quinolines, which are known for their diverse chemical properties and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-hydroxy-2-methylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved through various cross-coupling reactions . For instance, the Suzuki–Miyaura coupling reaction is often employed, utilizing boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclodehydration reactions, where ortho-substitution of aniline and aldehyde or ketone with a reactive methylene group is followed by cyclodehydration . This method ensures high regioselectivity and yield, making it suitable for mass production.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-hydroxy-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, organometallic compounds, and acids/bases are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of fluorinated quinoline derivatives .
Scientific Research Applications
6-Fluoro-8-hydroxy-2-methylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-8-hydroxy-2-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorescence quenching mechanisms, both static and dynamic, play a crucial role in its biological activity . The interaction with titanium oxide nanoparticles, for instance, reveals a mix of electrostatic and ionic interactions, which are essential for its function in drug delivery and tissue engineering .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methylquinoline
- 8-Fluoro-2-methylquinoline
- 6,8-Difluoro-2-methylquinoline
- 4-Hydroxy-2-methylquinoline
Uniqueness
6-Fluoro-8-hydroxy-2-methylquinoline stands out due to its unique combination of a fluorine atom, a hydroxyl group, and a methyl group on the quinoline ring. This specific arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-fluoro-2-methylquinolin-8-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-2-3-7-4-8(11)5-9(13)10(7)12-6/h2-5,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLQAZUNFSXRSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.